
Taxumairol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxumairol B is a natural product found in Taxus wallichiana, Taxus sumatrana, and Taxus mairei with data available.
Aplicaciones Científicas De Investigación
Taxane Diterpenoids and Cytotoxicity
Research has identified various taxane diterpenoids, including Taxumairol B, derived from plants like Taxus sumatrana and Taxus mairei. These compounds, including this compound, are known for their significant cytotoxic properties. For instance, wallifoliol, a compound similar to this compound, exhibited notable cytotoxicity against human liver and oral epidermoid carcinoma cells (Shen et al., 2002). Similarly, other related taxane diterpenoids from Taxus mairei have shown significant cytotoxicities against human hepatoma tumor cells (Shen et al., 2001).
Microbial Transformation and Biotransformation
The microbial transformation of related compounds, such as baccatin VI and 1beta-hydroxy baccatin I, has led to the production of new taxane diterpenoids, including Taxumairol S and T (Shen et al., 2003). This indicates the potential for using microbial processes to modify and potentially enhance the properties of compounds like this compound.
Optimization for Drug Precursors
Efforts in biotechnological applications include optimizing pathways for the production of precursors to powerful anticancer drugs like Taxol. This involves engineering bacterial strains, such as Escherichia coli, for increased production of these precursors (Ajikumar et al., 2010). Although not directly linked to this compound, this research demonstrates the broader potential in manipulating pathways to synthesize valuable compounds from the Taxus species.
Nanoparticle Drug Delivery
There are studies exploring the use of nanoparticles for targeted drug delivery of taxane-based treatments, like Docetaxel, across biological barriers like the blood-brain barrier (Gan & Feng, 2010). This research opens up avenues for enhancing the efficacy and targeting capability of taxane compounds, potentially including this compound derivatives.
Propiedades
Fórmula molecular |
C28H40O12 |
|---|---|
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate |
InChI |
InChI=1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27+,28+/m0/s1 |
Clave InChI |
WJMBBODKITXTJA-HIRGMTDPSA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |
SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |
SMILES canónico |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |
Sinónimos |
2,5,10,13-tetraacetoxy-1,7,9-trihydroxy-4,20-epoxytax-11-ene taxumairol B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



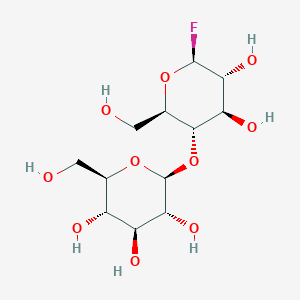


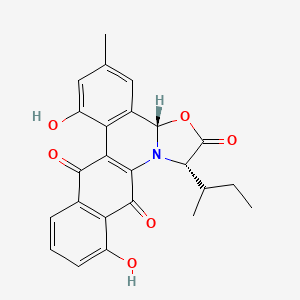
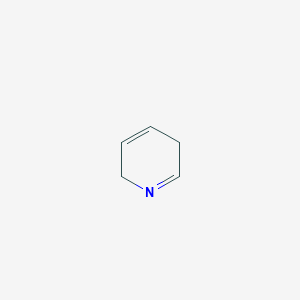
![Hexachloroplatinum(2-); 1-[4-(1-hydroxypropyl)piperazin-1-yl]propan-1-ol](/img/structure/B1254415.png)
![3-(4-Chlorophenyl)-5-[[2-(2,3-difluorophenyl)imidazo[4,5-c]pyridin-5-yl]methyl]isoxazole](/img/structure/B1254416.png)
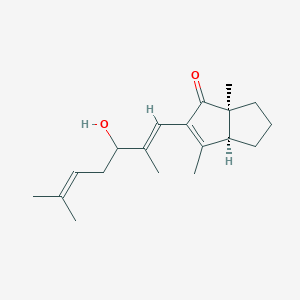
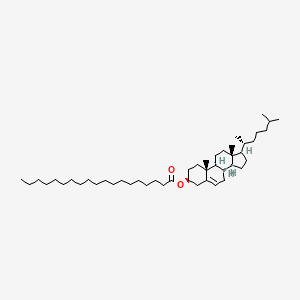

![(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;dihydrobromide](/img/structure/B1254421.png)
![Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B1254422.png)

